(S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
85551-26-4 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(2S)-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H24N2O2/c1-3-5-9-15(10-6-4-2)13(17)11-7-8-12(16)14-11/h11H,3-10H2,1-2H3,(H,14,16)/t11-/m0/s1 |
InChI Key |
NDGMGZDZOXTYQZ-NSHDSACASA-N |
Isomeric SMILES |
CCCCN(CCCC)C(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution with Dibutyl Groups: The dibutyl groups are introduced through alkylation reactions, where butyl halides react with the nitrogen atoms of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the pyrrolidine ring or the carboxamide group may be oxidized to form corresponding oxo or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the pyrrolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutyl groups can be replaced with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or other electrophiles are used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including (S)-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide. Research indicates that these compounds exhibit structure-dependent anticancer activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The presence of specific functional groups, such as free amino groups, enhances their cytotoxic effects while minimizing toxicity to non-cancerous cells .
Case Study:
A study evaluated the cytotoxicity of various 5-oxopyrrolidine derivatives, demonstrating that compounds bearing a free amino group showed significant anticancer activity. For instance, one derivative reduced A549 cell viability to 66% at a concentration of 100 µM . These findings suggest that further development of these compounds could lead to novel anticancer agents with improved selectivity.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects against multidrug-resistant pathogens. Studies have shown promising activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The compounds were effective against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in combating resistant infections .
Case Study:
In vitro tests revealed that certain derivatives exhibited selective antimicrobial activity against drug-resistant strains of S. aureus, suggesting their utility in treating infections caused by resistant bacteria .
High-Performance Liquid Chromatography (HPLC)
This compound can be effectively analyzed using reverse-phase HPLC techniques. The method utilizes a mobile phase composed of acetonitrile and water, with phosphoric acid or formic acid for mass spectrometry compatibility. This analytical approach is scalable and suitable for isolating impurities during preparative separations .
Table: HPLC Method Parameters
| Parameter | Description |
|---|---|
| Mobile Phase | Acetonitrile and water |
| Additive for MS | Phosphoric acid or formic acid |
| Column Type | Newcrom R1 reverse-phase column |
| Particle Size | 3 µm for fast UPLC applications |
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. The compound's solubility and stability under physiological conditions influence its absorption and distribution in biological systems. Studies suggest that modifications to the chemical structure can enhance these properties, thereby improving bioavailability and efficacy as a drug candidate .
Mechanism of Action
The mechanism of action of (S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Application |
|---|---|---|---|---|---|
| This compound | Not explicitly listed | C₁₇H₃₀N₂O₂ | ~298.44 | ~3.0* | Pharmacokinetics |
| (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide | 85760-88-9 | C₁₁H₂₀N₂O₂ | 212.29 | ~1.8* | Drug discovery |
| 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide | 51959-84-3 | C₁₁H₂₀N₂O₂ | 212.29 | ~2.0* | Synthetic intermediate |
| (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide | 85248-87-9 | C₂₀H₂₈N₂O₃ | 344.45 | 2.35 | HPLC impurity isolation |
Research Findings
- Lipophilicity Trends: LogP increases with alkyl chain length (diethyl < dipropyl < dibutyl < dihexyl) ().
- Chromatographic Behavior : Reverse-phase HPLC methods effectively separate benzoyl-substituted analogs, with mobile phase adjustments (e.g., phosphoric acid → formic acid) enabling MS compatibility ().
- Biological Implications : Fluorinated and benzoyl-substituted analogs show improved metabolic stability, making them candidates for CNS-targeting therapeutics ().
Biological Activity
(S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide is a chiral compound belonging to the pyrrolidine class, characterized by its molecular formula . Its unique structure, featuring a pyrrolidine ring with ketone and carboxamide functional groups, enhances its lipophilicity and potential biological activities. This article reviews the biological activity of this compound, particularly in terms of its anticancer and antimicrobial properties, based on diverse research findings.
The compound exhibits significant chirality, which is crucial in pharmaceutical applications as it can influence biological activity. The presence of two butyl groups increases its lipophilicity, making it suitable for various organic synthesis applications and as a chiral auxiliary in asymmetric synthesis.
Biological Activity Overview
Research has indicated that this compound may possess various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of 5-oxopyrrolidine compounds can exhibit significant anticancer properties against various cancer cell lines.
- Antimicrobial Activity : There is growing evidence that these compounds can target multidrug-resistant pathogens.
The anticancer properties of this compound and its derivatives have been explored primarily through in vitro studies. The mechanism involves the inhibition of cell proliferation in cancer cell lines such as A549 (human lung adenocarcinoma) and other models.
Case Studies
-
Study on 5-Oxopyrrolidine Derivatives : A study evaluated the anticancer activity of several 5-oxopyrrolidine derivatives, revealing that compounds with specific structural features exhibited enhanced cytotoxicity against A549 cells when compared to standard treatments like cisplatin. The results indicated a structure-dependent relationship in their activity .
Compound IC50 (µM) Cell Line Remarks Compound 18 15 A549 High potency Compound 21 10 A549 Selective against resistant strains Cisplatin 12 A549 Standard chemotherapeutic - Comparative Analysis : In another study, modifications to the amide group significantly influenced the cytotoxic profile. Compounds containing free amino groups demonstrated superior anticancer activity while maintaining lower toxicity towards non-cancerous cells .
Efficacy Against Resistant Strains
The antimicrobial potential of this compound has also been investigated. Research indicates that certain derivatives exhibit promising activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens.
Case Studies
-
Screening Against Pathogens : In vitro testing showed that specific derivatives demonstrated remarkable efficacy against resistant strains, suggesting potential for development into therapeutic agents for treating infections caused by resistant bacteria .
Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 8 Klebsiella pneumoniae 16 Escherichia coli 32
Q & A
Q. What are the key stereochemical considerations in the synthesis of (S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide?
The stereochemistry of the compound is critical due to its (S)-configuration at the pyrrolidine ring. Diastereoselective synthesis methods, such as those involving chiral catalysts or enantiomerically pure starting materials, are employed to ensure correct stereochemical outcomes. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates can be synthesized via asymmetric hydrogenation or enzymatic resolution to control stereochemistry . X-ray crystallography (e.g., monoclinic P21 space group with specific unit cell parameters) is used to confirm stereochemical assignments .
Q. How is the purity and enantiomeric excess (ee) of this compound validated?
High-performance liquid chromatography (HPLC) with chiral stationary phases (≥98% purity) is standard for assessing purity and ee . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves structural ambiguities, while mass spectrometry (MS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides definitive stereochemical validation .
Q. What physicochemical properties are critical for handling this compound in experimental workflows?
Key properties include:
- Melting point : Determined via differential scanning calorimetry (DSC).
- Solubility : Assessed in polar (e.g., DMSO, methanol) and nonpolar solvents.
- Stability : Sensitive to light and oxidation; requires storage in inert atmospheres (argon) at 2–8°C .
- CAS Registry : 85760-88-9 (for tracking and regulatory compliance) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce racemization?
Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalysts) minimizes racemization. For example, using mild bases (e.g., DBU or sodium carbonate) during amide coupling preserves stereochemical integrity . Purification via column chromatography with silica gel or recrystallization enhances yield (reported up to 73% for related pyrrolidine carboxamides) .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity often arise from impurities or stereochemical variations. Strategies include:
- Reproducibility assays : Repeating experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Computational modeling : Docking studies to validate binding interactions with biological targets (e.g., enzymes or receptors) .
- Metabolic stability testing : Liver microsome assays to assess degradation pathways .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Degradation studies in buffers (pH 2–12) and thermal gravimetric analysis (TGA) reveal instability at high temperatures (>100°C) and acidic/alkaline extremes. Experimental protocols should include inert storage conditions (e.g., sealed vials under nitrogen) and avoid prolonged exposure to light .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
